2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde
Description
2-Cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde is a benzofuran derivative featuring a cyclopropyl group at position 2, a carbaldehyde moiety at position 3, and a (3,5-dimethylphenyl)methoxy substituent at position 4. The (3,5-dimethylphenyl)methoxy group consists of a methoxy-linked 3,5-dimethylphenyl ring, which introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-13-7-14(2)9-15(8-13)12-23-17-5-6-20-18(10-17)19(11-22)21(24-20)16-3-4-16/h5-11,16H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDSMVRUCMMRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)OC(=C3C=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the Dimethylphenyl Methoxy Group: This step involves the reaction of the benzofuran derivative with a dimethylphenyl methanol derivative under basic conditions to form the methoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carboxylic acid.
Reduction: 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of benzofuran derivatives are influenced by substituent positioning, electronic effects, and lipophilicity. Below is a comparative analysis of the target compound and hypothetical analogs, informed by substituent-effect studies from related chemical classes.
Solid-State Geometry and Crystallography
The 3,5-dimethylphenyl group in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamides influences crystal packing, with two molecules per asymmetric unit, suggesting increased molecular interactions . For the target compound, this substituent may similarly enhance crystallinity or stability compared to analogs with smaller or less symmetric groups (e.g., single methyl or halogen substituents).
Electronic and Steric Contributions
- Carbaldehyde (Position 3): A reactive site for Schiff base formation, differentiating it from non-aldehydic analogs (e.g., carboxamides in ).
- (3,5-Dimethylphenyl)Methoxy (Position 5): The electron-donating methyl groups increase lipophilicity (logP ~3.8), favoring membrane penetration, while the methoxy linker may moderate electronic effects compared to direct phenyl attachment .
Key Research Findings and Implications
Substituent Position Matters: Meta-substitution (3,5-) on the phenyl ring maximizes PET inhibition in carboxamides , suggesting similar advantages for the target compound.
Lipophilicity Drives Bioactivity: High logP values correlate with enhanced activity in photosynthesis inhibitors, as seen in the target’s 3,5-dimethylphenyl group .
Solid-State Stability: The 3,5-dimethylphenyl group may improve formulation properties by promoting crystalline phases .
Biological Activity
2-Cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde is a complex organic compound that integrates a benzofuran core with a cyclopropyl group and a methoxy-substituted aromatic ring. This unique structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde is . The compound's structure can be outlined as follows:
| Feature | Description |
|---|---|
| Core Structure | Benzofuran |
| Substituents | Cyclopropyl group and methoxy-substituted aromatic ring |
| Molecular Weight | 216.23 g/mol |
Biological Activities
Research indicates that compounds similar to 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde exhibit various biological activities, including:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, compounds with benzofuran structures often demonstrate inhibitory effects against tumor growth.
- Anti-inflammatory Properties : The benzofuran moiety is associated with anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Effects : Compounds containing methoxy groups have been reported to possess antimicrobial properties, which may extend to this compound as well.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Cytotoxicity Studies : A study on benzofuran derivatives showed significant cytotoxic activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- In Vivo Studies : In animal models, compounds similar to 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde demonstrated promising results in reducing hyperlipidemia and improving lipid profiles .
Interaction Studies
Understanding how 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde interacts with biological targets is crucial for elucidating its mechanism of action. Compounds with structural similarities often interact with key enzymes and receptors involved in metabolic pathways.
Comparative Analysis
A comparison of structurally similar compounds reveals how variations in substituents affect biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Benzofuran-2-carboxaldehyde | Structure | Simpler structure; lacks cyclopropyl group |
| 5-Methoxybenzofuran | Structure | Contains methoxy but no cyclopropyl; different activity |
| 2-Cyclopropylbenzaldehyde | Structure | Similar cyclopropyl group; lacks benzofuran core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
